Sodium 5h-octafluoropentanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5h-octafluoropentanoate typically involves the fluorination of pentanoic acid derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods ensure high purity and yield of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Sodium 5h-octafluoropentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less fluorinated derivatives under specific conditions.
Oxidation Reactions: The compound can also undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include partially fluorinated pentanoates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 5h-octafluoropentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5h-octafluoropentanoate involves its interaction with specific molecular targets and pathways. The highly electronegative fluorine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function. This property is exploited in biological imaging and drug delivery applications, where the compound can selectively bind to target molecules .
Comparison with Similar Compounds
Sodium 5h-octafluoropentanoate is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. Similar compounds include:
Sodium perfluorooctanoate (PFOA): Another highly fluorinated compound used in similar applications but with different chain lengths and properties.
Sodium trifluoroacetate: A compound with fewer fluorine atoms, used in different chemical reactions and applications.
Sodium pentafluoropropionate: A shorter-chain fluorinated compound with distinct reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
sodium;2,2,3,3,4,4,5,5-octafluoropentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSVPEMHXPQFCC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF8NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635442 | |
Record name | Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-46-4 | |
Record name | Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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